molecular formula C7H15F3O3SSi B1301908 Triethylsilyl trifluoromethanesulfonate CAS No. 79271-56-0

Triethylsilyl trifluoromethanesulfonate

Cat. No. B1301908
CAS RN: 79271-56-0
M. Wt: 264.34 g/mol
InChI Key: STMPXDBGVJZCEX-UHFFFAOYSA-N
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Description

Triethylsilyl trifluoromethanesulfonate is a silylating agent used in organic synthesis. While the provided papers do not directly discuss triethylsilyl trifluoromethanesulfonate, they do provide insights into related compounds and their applications in synthesis. For instance, trimethylsilyl trifluoromethanesulfonate is mentioned as an efficient catalyst for acylation reactions, indicating the potential reactivity of triethylsilyl analogs in similar contexts .

Synthesis Analysis

The synthesis of related silyl triflates is described in the literature. An efficient gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is reported, which is a precursor to o-benzyne, indicating the utility of these compounds in generating reactive intermediates . This suggests that triethylsilyl trifluoromethanesulfonate could be synthesized through similar methods, adapting the silyl group as needed.

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate, a compound structurally similar to triethylsilyl trifluoromethanesulfonate, has been investigated using gas electron diffraction and quantum chemical calculations. The analysis revealed a gauche conformation for the methyl group relative to the CF3 group, which could imply similar steric considerations for the triethylsilyl group .

Chemical Reactions Analysis

Trimethylsilyl trifluoromethanesulfonate is shown to be an excellent catalyst for acylation reactions, suggesting that triethylsilyl trifluoromethanesulfonate might also facilitate such reactions due to the presence of the trifluoromethanesulfonate moiety . Additionally, the silylation reactions of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids to give trimethylsilyl esters indicate the reactivity of silyl triflates with acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylsilyl trifluoromethanesulfonate can be inferred from related compounds. Trifluoromethanesulfonic acid is known for its high protonating power and low nucleophilicity, which could be reflected in the properties of its silyl esters . The study of trimethylsilyl esters of sulfonic acids by 29Si-NMR spectroscopy provides insights into the electronic environment of the silicon atom, which would be relevant for understanding the properties of triethylsilyl trifluoromethanesulfonate .

Scientific Research Applications

Catalyst in Acylation Reactions

Triethylsilyl trifluoromethanesulfonate is an effective catalyst in acylation reactions. It is particularly useful for acylation of alcohols with acid anhydrides. This application is significant due to its efficiency and the ability to acylate a variety of alcohols including primary, secondary, tertiary, and allylic alcohols, as well as phenols, in a shorter time compared to standard conditions (Procopiou et al., 1998).

Use in Synthesis of Natural Products

Triethylsilyl trifluoromethanesulfonate plays a crucial role in the synthesis of natural products. It has been used in the Prins cyclization of acrylyl enol ethers, leading to the synthesis of natural products like (+)-civet (Sultana et al., 2013).

Catalyst in Reduction Reactions

This compound is also used in selective reduction reactions. Specifically, it aids in the reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes to yield corresponding carbonyl compounds. This process is essential for various synthetic applications (Olah & Wu, 1991).

Lewis Acid Catalyst

Additionally, it functions as a Lewis acid catalyst. This characteristic is particularly advantageous in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses involving carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Safety And Hazards

Triethylsilyl trifluoromethanesulfonate is moisture sensitive and can cause severe skin burns and eye damage . It reacts violently with water . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

triethylsilyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMPXDBGVJZCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229597
Record name Triethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylsilyl trifluoromethanesulfonate

CAS RN

79271-56-0
Record name Triethylsilyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79271-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylsilyl trifluoromethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079271560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylsilyl trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylsilyl trifluoromethanesulfonate
Reactant of Route 2
Triethylsilyl trifluoromethanesulfonate

Citations

For This Compound
632
Citations
H Fujioka, T Okitsu, T Ohnaka… - Advanced Synthesis …, 2007 - Wiley Online Library
The reaction of tetrahydropyranyl (THP) ethers with triethylsilyl trifluoromethanesulfonate (TESOTf)–2,4,6‐collidine proceeded via collidinium salt intermediates to give the alcohol and 4…
Number of citations: 37 onlinelibrary.wiley.com
SA Torosyan, FA Gimalova, AA Fatykhov… - Russian Journal of …, 2011 - Springer
… of these studies, as alternative version we used triethylsilyl trifluoromethanesulfonate … bicyclic alcohol III with triethylsilyl trifluoromethanesulfonate promotes consecutive rearrangements …
Number of citations: 6 link.springer.com
SZ Tasker, AC Gutierrez… - Angewandte Chemie …, 2014 - Wiley Online Library
… Although aryl triflates are traditionally used to access the cationic Heck pathway, we have shown that, by using triethylsilyl trifluoromethanesulfonate, we can effect a counterion …
Number of citations: 114 onlinelibrary.wiley.com
I Paterson, RDM Davies, R Marquez - Angewandte Chemie, 2001 - Wiley Online Library
… c-Hex cyclohexyl, LDA lithium diisopropylamide, TBSCl tert-butyldimethylsilyl chloride, Im imidazole, TESOTf triethylsilyl trifluoromethanesulfonate, DIBAL diisobutylaluminum hydride, H …
Number of citations: 247 onlinelibrary.wiley.com
S Mehta, BM Pinto - The Journal of Organic Chemistry, 1993 - ACS Publications
… Such selectivity is also demonstrated by the activation of a glycosyl trichloroacetimidate donor in the presence of selenoglycoside acceptors with triethylsilyl trifluoromethanesulfonate.…
Number of citations: 174 pubs.acs.org
E Turos - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 79271‐56‐0 ] C 7 H 15 F 3 O 3 SSi (MW 264.38) InChI = 1S/C7H15F3O3SSi/c1‐4‐15(5‐2,6‐3)13‐14(11,12)7(8,9)10/h4‐6H2,1‐3H3 InChIKey = STMPXDBGVJZCEX‐UHFFFAOYSA‐…
Number of citations: 2 onlinelibrary.wiley.com
F Yoshimura, T Abe, K Tanino - Synlett, 2014 - thieme-connect.com
… In the presence of triethylsilyl trifluoromethanesulfonate and triethylamine, aliphatic nitriles undergo addition reactions with aldonitrones under non-basic, mild conditions, providing O-…
Number of citations: 9 www.thieme-connect.com
W Weingaertner, W Kantlehner, G Maas - Synthesis, 2010 - thieme-connect.com
… orthoamides were converted into propiolamidinium chlorides by reaction with benzoyl chloride and into propiolamidinium triflates by reaction with triethylsilyl trifluoromethanesulfonate. …
Number of citations: 15 www.thieme-connect.com
AP Dantanarayana - 1987 - ir.library.oregonstate.edu
… The problem was solved by the use of triethylsilyl trifluoromethanesulfonate, which afforded … which, upon treatment with triethylsilyl trifluoromethanesulfonate, afforded exclusively the …
Number of citations: 2 ir.library.oregonstate.edu
S Batke, M Sietzen, H Wadepohl… - Inorganic Chemistry, 2014 - ACS Publications
… Complexes 2 are easily converted into the corresponding triflates 3 via reaction with triethylsilyl trifluoromethanesulfonate (see Scheme 2). Both triflates 3 (M = Zr, Hf) exhibit 3-fold …
Number of citations: 14 pubs.acs.org

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